molecular formula C14H16Cl2N2OS B5118674 N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide

N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide

Cat. No. B5118674
M. Wt: 331.3 g/mol
InChI Key: SCBLXSBMHOJXDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including compounds with dichlorophenyl groups, involves several chemical procedures. These compounds are generally synthesized and characterized through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. For example, a compound in this category, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, demonstrates the versatility and complexity of synthesis routes used for such chemicals, highlighting the structural diversity achievable through synthetic chemistry (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The molecular structure of these compounds, such as N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, is typically analyzed using X-ray diffraction techniques. This analysis reveals the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonds, forming pseudo-six-membered rings. Such detailed structural information aids in understanding the compound's chemical behavior and potential applications (Ozer, Solmaz, & Arslan, 2021).

Chemical Reactions and Properties

Compounds within this chemical family undergo various reactions, forming complex structures and exhibiting unique properties. For example, base-catalyzed S-cyclization of related compounds with acetophenone in the presence of bromine is a reaction pathway that leads to structurally diverse products. These reactions highlight the compounds' reactivity and potential for creating new molecules with specific functionalities (Saeed & Wong, 2012).

properties

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBLXSBMHOJXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide

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